(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclohexylsulfonyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of suitable precursors to form the azetidinone ring.
Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl group is brominated.
Attachment of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring with a cyclohexylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylsulfonyl group can form hydrogen bonds or electrostatic interactions. The azetidinone ring may act as a reactive site for covalent modification of target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl group, cyclohexylsulfonyl group, and azetidinone ring provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3S/c17-15-9-5-4-8-14(15)16(19)18-10-13(11-18)22(20,21)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIUINVLCKFLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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